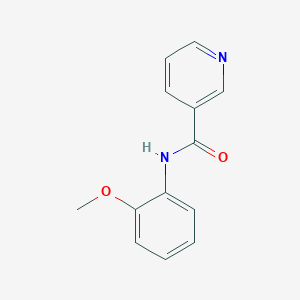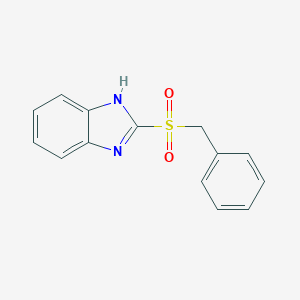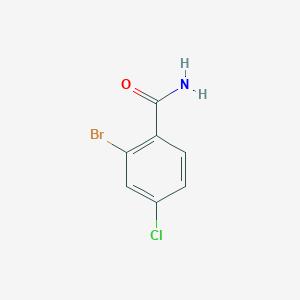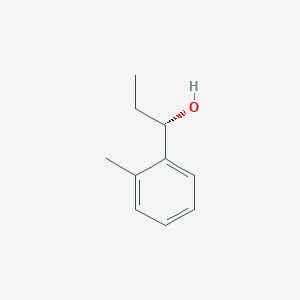
(S)-1-(2-Methylphenyl)-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(2-Methylphenyl)-1-propanol is a chiral secondary alcohol that is widely used in the synthesis of various pharmaceuticals and natural products. It is also known as (S)-2-methyl-1-phenylpropan-1-ol or (S)-α-methylbenzyl alcohol. This compound has a unique molecular structure that makes it an important reagent in organic chemistry.
作用機序
The mechanism of action of (S)-1-(2-Methylphenyl)-1-propanol is not well understood. However, it is believed that this compound acts as a chiral auxiliary in various chemical reactions, facilitating the formation of chiral products.
Biochemical and Physiological Effects:
(S)-1-(2-Methylphenyl)-1-propanol is not known to have any significant biochemical or physiological effects on the human body. However, it may have toxic effects if ingested or inhaled in large quantities.
実験室実験の利点と制限
The main advantage of using (S)-1-(2-Methylphenyl)-1-propanol in lab experiments is its chiral nature, which makes it an important building block for the synthesis of chiral compounds. However, its limitations include its high cost and low availability.
将来の方向性
There are many potential future directions for the research on (S)-1-(2-Methylphenyl)-1-propanol. One of the most promising areas is the development of new methods for the synthesis of this compound, which may lead to more efficient and cost-effective production. Another potential direction is the exploration of its potential applications in the synthesis of new pharmaceuticals and natural products. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential toxicity.
合成法
The synthesis of (S)-1-(2-Methylphenyl)-1-propanol can be achieved through various methods. One of the most common methods is the asymmetric reduction of acetophenone with a chiral reducing agent. This reaction can be catalyzed by various chiral catalysts, such as chiral oxazaborolidine, chiral phosphine, and chiral imidazolidinone.
科学的研究の応用
(S)-1-(2-Methylphenyl)-1-propanol has been widely used in scientific research as a chiral building block for the synthesis of various natural products and pharmaceuticals. For example, it has been used in the synthesis of the anticancer agent paclitaxel, the anti-inflammatory agent celecoxib, and the antihypertensive agent carvedilol.
特性
CAS番号 |
117409-10-6 |
|---|---|
製品名 |
(S)-1-(2-Methylphenyl)-1-propanol |
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC名 |
(1S)-1-(2-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14O/c1-3-10(11)9-7-5-4-6-8(9)2/h4-7,10-11H,3H2,1-2H3/t10-/m0/s1 |
InChIキー |
BYEMOPAVGULHAT-JTQLQIEISA-N |
異性体SMILES |
CC[C@@H](C1=CC=CC=C1C)O |
SMILES |
CCC(C1=CC=CC=C1C)O |
正規SMILES |
CCC(C1=CC=CC=C1C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





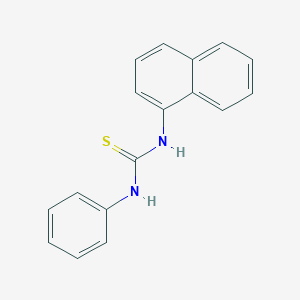
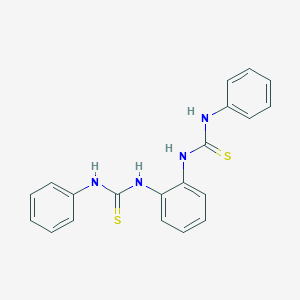
![3-Thiazolidineacetic acid, 5-[(3-methyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B188397.png)
![3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B188398.png)
![[2,2'-Bithiophene]-5,5'-dicarboxaldehyde](/img/structure/B188401.png)
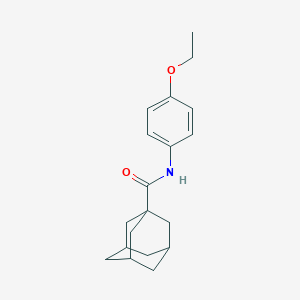
![methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B188409.png)

